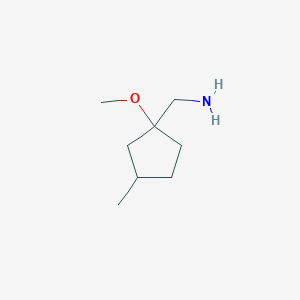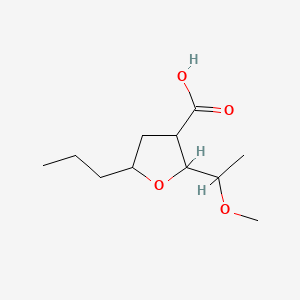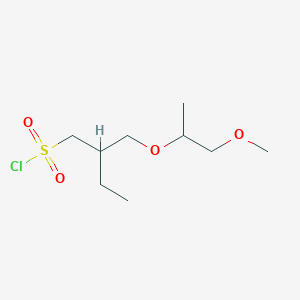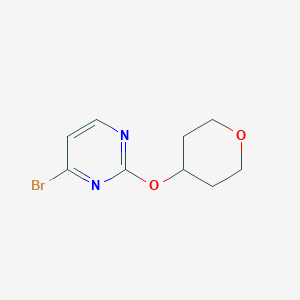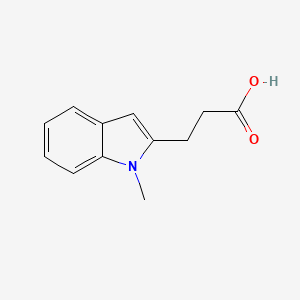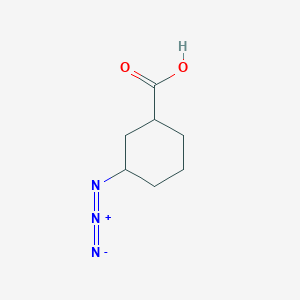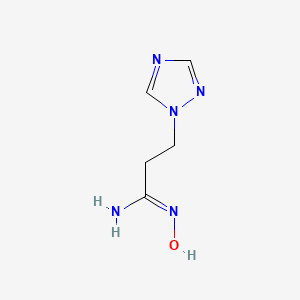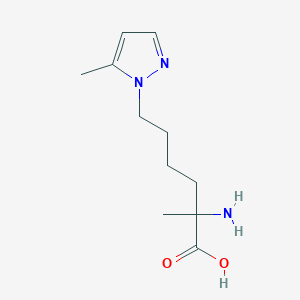
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid is a complex organic compound featuring both amino and pyrazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by amination and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole group, making it less versatile in certain reactions.
5-Methyl-1h-pyrazole-1-yl derivatives: These compounds share the pyrazole moiety but differ in their side chains and functional groups.
Uniqueness
The presence of both amino and pyrazole groups in 2-Amino-2-methyl-6-(5-methyl-1h-pyrazol-1-yl)hexanoic acid provides unique reactivity and potential for diverse applications. This dual functionality allows for more complex interactions and transformations compared to similar compounds.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
2-amino-2-methyl-6-(5-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-3-6-11(2,12)10(15)16/h5,7H,3-4,6,8,12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
PXZKBYFQNQCAPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1CCCCC(C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


